molecular formula C8H18Cl2N2O2 B3022702 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 1214085-79-6

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B3022702
CAS No.: 1214085-79-6
M. Wt: 245.14
InChI Key: PKNRKZSHJWXBRW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as water, acetonitrile, or DMF (dimethylformamide) . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRKZSHJWXBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672559
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938146-50-0
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
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2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

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